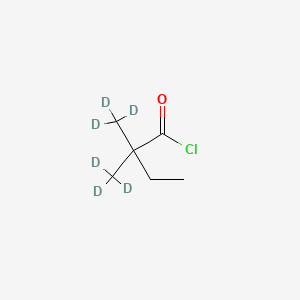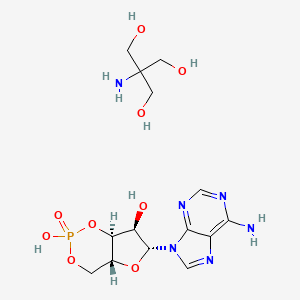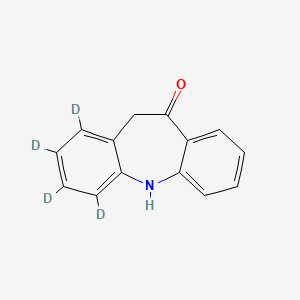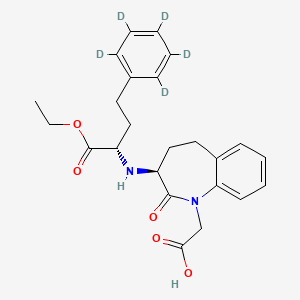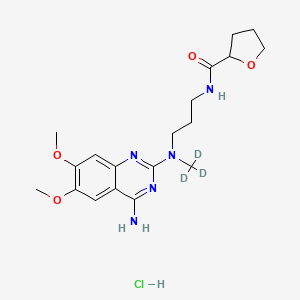
N-Acetyl Mesalazine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A labeled Salicylic Acid derivative. Inhibitor of recombinant human thiopurine methyltransferase (hTPMT).
Scientific Research Applications
Mesalazine is a standard treatment for ulcerative colitis, and its absorption and N-acetylation determine systemic exposure, which is crucial for treatment safety. A study compared the absorption and N-acetylation of 5-ASA following rectal or oral drug administration, highlighting the impact of chronic inflammation of colorectal mucosa on the disposition of 5-ASA (Dilger et al., 2007).
An electrochemical sensor using functionalized carbon nanotubes in a Nafion matrix was developed to determine mesalazine and its N-acetylated metabolite in biological samples. This method offers a fast, simple, and sensitive analysis of the drug and its metabolite in human serum samples and in delayed-release formulations (Nigović et al., 2016).
Mesalazine's structure was investigated using thermal analyses, mass spectrometry, DFT calculations, and NBO analysis. This study provided insights into the molecular geometry, stability, and fragmentation mechanism of the drug, which is critical for understanding its pharmacological effects (Nassar et al., 2014).
A study on drug-drug and drug-food interactions of Mesalazine found interactions with other drugs and food samples, providing useful insights for future research related to its administration and potential interactions (Alam et al., 2019).
Mesalazine undergoes acetylation in both the gut wall and liver, as shown in a study that compared various formulations and dosages. This highlights the complex pharmacokinetics of Mesalazine, influenced by the route of administration (Vree et al., 2000).
A study investigating the feasibility of measuring mesalazine levels in feces to explore its potential role in therapeutic drug monitoring in ulcerative colitis patients showed that fecal mesalazine measurements do not correlate with disease activity (van de Meeberg et al., 2023).
An HPLC bioanalytical method was developed for determining mesalazine and its metabolites in blood plasma, aiding in pharmacokinetic studies and understanding its metabolism in humans (Nobilis et al., 2006).
Mesalazine's mechanism of action was investigated through its effects on NF-κB activation in patients with ulcerative colitis. This study suggests that mesalazine's therapeutic properties may rely on the inhibition of NF-κB activation (Bantel et al., 2000).
Mechanism of Action
Target of Action
N-Acetyl Mesalazine-d3, also known as 5-aminosalicylic acid (5-ASA), is an aminosalicylate drug used to treat mild to moderate active ulcerative colitis and also to maintain remission once achieved . It is an anti-inflammatory agent, structurally related to the salicylates and non-steroidal anti-inflammatory drugs like acetylsalicylic acid .
Mode of Action
The mode of action of this compound involves its interaction with its targets in the body. It is metabolized both pre-systemically by the intestinal mucosa and systemically in the liver to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) principally by NAT-1 . Some acetylation also occurs through the action of colonic bacteria . In the anti-oxidant activity of SSZ, the phenoxyl group of 5-ASA acts as an electron (or H-atom) donor .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its anti-inflammatory and anti-oxidant properties. It has been shown to inhibit the β-catenin signalling pathway acting through the upregulation of μ-protocadherin gene in colo-rectal cancer cells .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied in healthy subjects. After receiving mesalazine enema (1 g/100 mL) once daily for 7 consecutive days, the mean maximum plasma concentration (Cmax), area under plasma drug concentration-time curve from time 0 to the last measurable plasma concentration time point (AUC0-t) and elimination half-life (t1/2) of mesalazine were found to be 1007.64 (369.00) ng/mL, 9608.59 (3533.08) h·ng/mL and 3.33 (1.99) h, respectively .
Result of Action
The result of the action of this compound is primarily the reduction of inflammation in conditions such as ulcerative colitis. It has also been associated with a decrease in inflammatory activity and subsequently potentially reducing the risk of colorectal cancer in conditions like ulcerative colitis .
Biochemical Analysis
Biochemical Properties
N-Acetyl Mesalazine-d3 interacts with various enzymes and proteins in the body. It is formed through the N-acetyltransferase activity in the liver and intestinal mucosa . The nature of these interactions is primarily metabolic, as this compound is a metabolite of mesalamine .
Cellular Effects
The effects of this compound on cells are largely related to its parent compound, mesalamine. Mesalamine has predominant actions in the gut, thereby having fewer systemic side effects . It is likely that this compound shares similar cellular effects.
Molecular Mechanism
As a metabolite of mesalamine, it may share similar mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on mesalamine, its parent compound, have shown that it is stable and does not degrade significantly over time .
Dosage Effects in Animal Models
Studies on mesalamine have shown that it has a therapeutic effect at certain dosages, with toxic or adverse effects observed at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways of mesalamine. It is formed through the N-acetyltransferase activity in the liver and intestinal mucosa .
Transport and Distribution
It is likely that it follows similar pathways as mesalamine, its parent compound .
Subcellular Localization
As a metabolite of mesalamine, it is likely that it is found in similar compartments or organelles .
Properties
IUPAC Name |
2-hydroxy-5-[(2,2,2-trideuterioacetyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFDRROBUCULOD-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675516 |
Source


|
| Record name | 5-[(~2~H_3_)Ethanoylamino]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93968-79-7 |
Source


|
| Record name | 5-[(~2~H_3_)Ethanoylamino]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
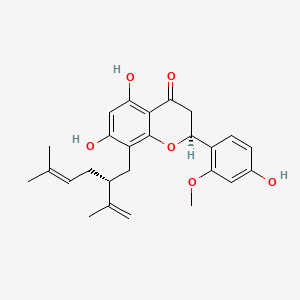
![6(R)-[2-(8(S)-(2,2-Dimethyl-d6-butyryl)oxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-(t-butyl-dimethylsilyl)oxy-3,4,5,6-tetrahydro-2H-pyran-2-one](/img/structure/B562394.png)
